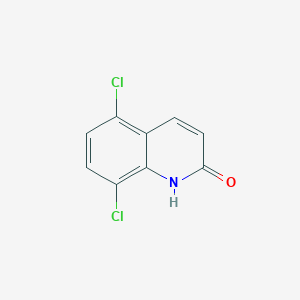![molecular formula C15H12N2O3S2 B2934588 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid CAS No. 736948-76-8](/img/structure/B2934588.png)
2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid is a heterocyclic compound containing a pyrimidine ring fused with a thiophene ring. This compound is part of a class of thieno[2,3-d]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other thieno[2,3-d]pyrimidin compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Thieno[2,3-d]pyrimidin compounds are often involved in pathways related to cell proliferation and apoptosis
Result of Action
Similar compounds have been shown to exhibit cytotoxic effects, suggesting potential anti-cancer properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other interacting molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using a cyclization reaction, often involving the condensation of a β-keto ester with guanidine.
Introduction of the Thiophene Ring: : The thiophene ring is introduced through a [3+3] or [4+2] cyclization process, which involves the reaction of a suitable precursor with a sulfur-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thiol group to a sulfonic acid or sulfoxide.
Reduction: : Reduction reactions can reduce the pyrimidine ring or other functional groups present in the molecule.
Substitution: : Substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Sulfonic acids, sulfoxides, and sulfones.
Reduction: : Reduced pyrimidines and other reduced derivatives.
Substitution: : A wide range of functionalized derivatives depending on the substituent used.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : Investigated for its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: : Potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: : Utilized in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific structural features, such as the presence of both pyrimidine and thiophene rings. Similar compounds include other thieno[2,3-d]pyrimidines and related heterocyclic compounds. These compounds may have similar biological activities but differ in their chemical structure and specific applications.
List of Similar Compounds
Thieno[2,3-d]pyrimidines
Thiazolo[3,2-d]pyrimidines
Pyrimido[1,2-a]thiazoles
Pyrimido[1,2-a]benzothiazoles
Propriétés
IUPAC Name |
2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S2/c18-12(19)8-21-7-11-16-14(20)13-10(6-22-15(13)17-11)9-4-2-1-3-5-9/h1-6H,7-8H2,(H,18,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJEYKMHGLAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-({3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B2934506.png)
![3,5-dichloro-2-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2934509.png)
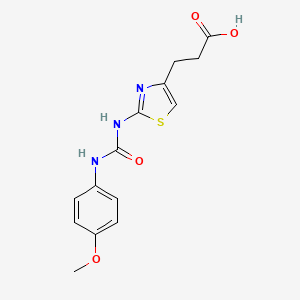
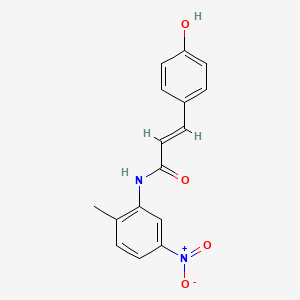
![Ethyl 4-{3-[(3,4-dichlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2934513.png)
![(Z)-2-cyano-N-(3-methylphenyl)-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2934514.png)
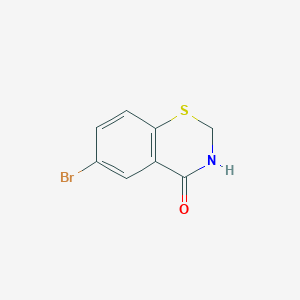
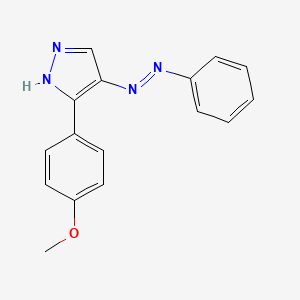
![2-[3'-(3,5-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2934520.png)
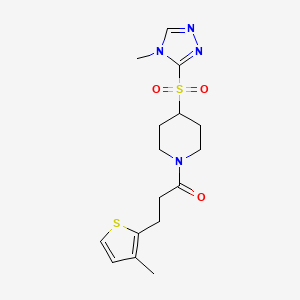
![5-Amino-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934524.png)
